Cyclosporin H-d4: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Cyclosporin H-d4: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Cyclosporin H-d4, a deuterated analog of the cyclic undecapeptide Cyclosporin H. We will delve into its unique chemical structure, physicochemical properties, and the rationale behind its synthesis. A significant focus will be placed on its critical application as an internal standard in mass spectrometric quantification, a cornerstone of modern therapeutic drug monitoring and pharmacokinetic studies. This guide will further provide field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in leveraging Cyclosporin H-d4 for enhanced analytical accuracy and reliability.
Introduction: The Significance of Stable Isotope Labeling in the Cyclosporin Family
The cyclosporins are a class of cyclic polypeptides originally isolated from the fungus Tolypocladium inflatum. While Cyclosporin A is a potent immunosuppressant that has revolutionized organ transplantation, its analog, Cyclosporin H, exhibits distinct biological activities.[1] Cyclosporin H, which differs from Cyclosporin A by the presence of a D-N-methylvaline at position 11 instead of the L-isomer, lacks significant immunosuppressive effects.[1] However, it has garnered interest as a potent and selective inhibitor of the formyl peptide receptor and as a viral transduction enhancer in gene therapy applications.[1][2]
The advent of deuterated analogs, such as Cyclosporin H-d4, represents a significant advancement for the precise quantification of their non-labeled counterparts in complex biological matrices. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry due to their near-identical physicochemical properties to the analyte, allowing for accurate correction of matrix effects and variations in sample processing and instrument response. This guide will provide a comprehensive overview of the chemical and physical properties of Cyclosporin H-d4, its synthesis, and its application as a robust internal standard.
Chemical Structure and Physicochemical Properties
Elucidation of the Chemical Structure
Cyclosporin H is a cyclic peptide composed of 11 amino acids. Its structure was definitively determined by X-ray diffraction.[3][4] The defining feature of Cyclosporin H is the D-N-methylvaline residue at position 11, which distinguishes it from the immunosuppressive Cyclosporin A.
The deuterated analog, Cyclosporin H-d4, incorporates four deuterium atoms into its structure. Based on the IUPAC name for the closely related Cyclosporin A-d4, the deuterium atoms are located on the terminal carbon atoms of the unsaturated side chain of the unique amino acid (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid (MeBmt) at position 1.[5] This specific placement is distant from the sites of major metabolism, ensuring the stability of the label during biological processing.
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Molecular Formula: C₆₂H₁₀₇D₄N₁₁O₁₂
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IUPAC Name: (3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methyl-5,6,6,6-tetradeuteriohex-4-enyl]-6,9,18,24-tetraisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Caption: Plausible synthetic pathway for Cyclosporin H-d4.
Application as an Internal Standard in Mass Spectrometry
The primary and most critical application of Cyclosporin H-d4 is as an internal standard for the quantification of Cyclosporin H using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rationale for using a stable isotope-labeled internal standard is deeply rooted in the principles of analytical chemistry.
Causality behind the choice of a deuterated internal standard:
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Co-elution: Cyclosporin H-d4 has nearly identical chromatographic retention times to Cyclosporin H, ensuring that both compounds experience the same matrix effects during elution from the LC column.
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Identical Ionization Efficiency: The deuterated and non-deuterated forms exhibit the same ionization efficiency in the mass spectrometer source, meaning any suppression or enhancement of the signal due to co-eluting matrix components will affect both the analyte and the internal standard proportionally.
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Correction for Sample Loss: Any loss of analyte during sample preparation (e.g., protein precipitation, extraction) will be mirrored by a proportional loss of the internal standard, allowing for accurate correction of the final calculated concentration.
Experimental Protocol: Quantification of Cyclosporin H in Whole Blood using LC-MS/MS
This protocol is a representative method adapted from established procedures for cyclosporin analysis. [6][7] 4.1.1. Materials and Reagents
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Cyclosporin H analytical standard
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Cyclosporin H-d4 internal standard
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HPLC-grade methanol, acetonitrile, and water
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Formic acid
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Zinc sulfate
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Whole blood samples (EDTA anticoagulant)
4.1.2. Sample Preparation
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Prepare Internal Standard Spiking Solution: Dissolve Cyclosporin H-d4 in methanol to a concentration of 1 µg/mL.
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Prepare Protein Precipitation Reagent: Mix 50% methanol in water containing 0.1 M zinc sulfate and the internal standard spiking solution to achieve a final Cyclosporin H-d4 concentration of 50 ng/mL.
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Sample Pre-treatment: To 100 µL of whole blood sample, add 200 µL of the protein precipitation reagent.
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Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation and mixing.
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Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
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Transfer Supernatant: Carefully transfer the supernatant to an HPLC vial for analysis.
Caption: Workflow for whole blood sample preparation.
4.1.3. LC-MS/MS Conditions
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LC System: High-performance liquid chromatography system
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Column: C18 column (e.g., 50 x 2.1 mm, 2.7 µm)
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient: A suitable gradient to ensure separation from matrix components (e.g., 50-95% B over 2 minutes)
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Flow Rate: 0.5 mL/min
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Column Temperature: 50°C
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Injection Volume: 10 µL
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Mass Spectrometer: Triple quadrupole mass spectrometer
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Ionization Mode: Electrospray Ionization (ESI), Positive
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MRM Transitions:
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Cyclosporin H: [M+NH₄]⁺ → specific product ion (e.g., m/z 1220.9 → 1203.9)
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Cyclosporin H-d4: [M+4+NH₄]⁺ → specific product ion (e.g., m/z 1224.9 → 1207.9)
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4.1.4. Data Analysis and Expected Performance
The concentration of Cyclosporin H in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared in the same biological matrix. The use of a deuterated internal standard like Cyclosporin H-d4 is expected to yield excellent analytical performance.
| Performance Metric | Expected Value | Rationale |
| Linearity (r²) | > 0.99 | Ensures a proportional response across the calibration range. |
| Intra-day Precision (CV%) | < 15% | Demonstrates the reproducibility of the assay within the same day. |
| Inter-day Precision (CV%) | < 15% | Shows the long-term reproducibility of the assay. |
| Accuracy (% Recovery) | 85-115% | Indicates how close the measured value is to the true value. |
Other Potential Applications
While its primary use is as an internal standard, the unique biological profile of Cyclosporin H opens avenues for other research applications of its deuterated form.
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Pharmacokinetic Studies: Cyclosporin H-d4 can be used in "microdosing" studies to trace the absorption, distribution, metabolism, and excretion (ADME) of Cyclosporin H without administering a pharmacologically active dose.
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Mechanism of Action Studies: As a stable isotope-labeled tracer, it can be employed in studies investigating the molecular interactions of Cyclosporin H with its targets, such as the formyl peptide receptor.
Conclusion
Cyclosporin H-d4 is an indispensable tool for researchers and clinicians working with its non-labeled analog. Its synthesis, while complex, yields a high-purity product that serves as the gold standard for quantitative analysis by mass spectrometry. The use of Cyclosporin H-d4 as an internal standard ensures the accuracy and reliability of analytical data, which is paramount in therapeutic drug monitoring and pharmacokinetic research. This guide has provided a comprehensive overview of its chemical structure, properties, and a detailed protocol for its application, empowering scientists to conduct their research with the highest level of analytical integrity.
References
-
Veeprho. Cyclosporin A-D4. [Link]
- Havlíček, V., Prikrylová, V., Jegorov, A., Sedmera, P., & Horský, P. (2000). Synthesis and Crystal Structure Determination of Cyclosporin H.
-
Jegorov, A., Havlíček, V., Sedmera, P., & Horský, P. (2000). Synthesis and Crystal Structure Determination of Cyclosporin H. ResearchGate. [Link]
-
Wikipedia. Ciclosporin. [Link]
- Whitty, A., Lagpacan, L., & Schartman, R. (2020). Cyclosporin Structure and Permeability: From A to Z and Beyond. Journal of Medicinal Chemistry, 63(13), 6625-6645.
- De Paulis, T., Cirillo, R., Ciccarelli, A., Condorelli, P., Marone, G., & Triggiani, M. (1998). Cyclosporin H is a potent and selective competitive antagonist of human basophil activation by N-formyl-methionyl-leucyl-phenylalanine. Journal of Allergy and Clinical Immunology, 102(4 Pt 1), 661-668.
- Petrillo, C., et al. (2018). Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells. Cell Stem Cell, 23(6), 820-832.e8.
-
PubChem. Cyclosporin H. [Link]
-
Pharmaffiliates. Cyclosporin H-d4. [Link]
- Yuan, Y., et al. (2023). A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. Experimental and Therapeutic Medicine, 26(1), 321.
- U.S. Patent No. 6,605,593 B1. (2003).
- Wagner, M., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA.
-
Waters Corporation. The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using Tandem Mass Spectrometer. [Link]
- Keevil, B. G., et al. (2002). Pitfall in the high-throughput quantification of whole blood cyclosporin A using liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 39(Pt 4), 383-386.
-
PubChem. Voclosporin-d4. [Link]
- Meinitzer, A., et al. (2010). Ultra fast liquid chromatography-tandem mass spectrometry routine method for simultaneous determination of cyclosporin A, tacrolimus, sirolimus, and everolimus in whole blood using deuterated internal standards for cyclosporin A and everolimus. Therapeutic Drug Monitoring, 32(1), 1-8.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclosporin H | C62H111N11O12 | CID 6476564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. "Synthesis and crystal structure determination of cyclosporin H" by Alexandr Jegorov, Ladislav Cvak et al. [repository.lsu.edu]
- 4. CCCC 2000, Volume 65, Issue 8, Abstracts pp. 1317-1328 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 5. veeprho.com [veeprho.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
